molecular formula C6H10CaO8 B078163 D(+)Glyceric acid hemicalcium salt CAS No. 14028-62-7

D(+)Glyceric acid hemicalcium salt

Cat. No. B078163
CAS RN: 14028-62-7
M. Wt: 146.16 g/mol
InChI Key: SFSPYQVJHDHQPR-HSHFZTNMSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of glyceric acid, such as dilinoleoyl-D-glyceric acid (LA₂-DGA) and 2,3-O-dipalmitoyl-D-glyceric acid (PA2-DGA), has been achieved through chemical reactions involving D-glyceric acid calcium salt and various acyl chlorides. For instance, LA₂-DGA was synthesized from D-GA calcium salt and linoleoyl chloride, showing no significant cytotoxic effects on human cells in vitro (Sato et al., 2011); (Sato et al., 2012).

Molecular Structure Analysis

The molecular structure of glyceric acid derivatives synthesized from glyceric acid calcium salt reveals their potential for forming various esterified compounds with fatty acids. These structures play a crucial role in determining the physical and chemical properties of the synthesized compounds.

Chemical Reactions and Properties

Glyceric acid and its derivatives participate in various chemical reactions, including esterification and hydrolysis, to produce compounds with distinct properties. The biotechnological production of d-glyceric acid from glycerol, utilizing bacteria under aerobic conditions, exemplifies the conversion of glycerol into valuable chemicals (Habe et al., 2009).

Scientific Research Applications

  • Biotechnological Production and Applications :

    • Microbial Production : D(+)-Glyceric acid (GA) can be produced biotechnologically from glycerol, a by-product of biodiesel and oleochemical industries. Acetic acid bacteria like Gluconobacter frateurii and Acetobacter tropicalis have been optimized to accumulate high concentrations of GA. This process involves the membrane-bound alcohol dehydrogenase (mADH) gene, which is crucial for GA production. The produced GA can be concentrated and crystallized into calcium salt, suggesting potential mass production from glycerol feedstock (Habe et al., 2009).
    • Biotechnological Applications : Biotechnological production of D-glyceric acid (d-GA) from glycerol and its applications have been explored. d-GA is found naturally in various plants and has biological activity. It's produced mainly by some acetic acid bacteria transforming glycerol into d-GA under aerobic conditions. Optimizing conditions can yield over 80 g/l of d-GA, indicating its potential applications in various industries (Habe et al., 2009).
  • Medical and Biological Research :

    • Cytotoxicity Evaluation : Dilinoleoyl-D-glyceric acid (LA₂-DGA) synthesized from D-GA calcium salt and linoleoyl chloride was evaluated for cytotoxicity in human dermal fibroblast and endothelial cells. It showed no significant toxic effects, indicating potential medical applications (Sato et al., 2011).
    • Enzymatic Production and Application : Enzymatic production of D-Glycerate from L-Tartrate using microorganisms has been studied. A strain of Pseudomonas sp. was found to convert l-tartrate into d-glycerate with almost 100% selectivity and yield, indicating potential for cheap production of d-glycerate as a chiral synthon in organic chemistry (Furuyoshi et al., 1989).
  • Bio-related Functional Materials :

    • Surfactants and Antitrypsin Activity : Diacyl d-glyceric acid sodium salts with different hydrophobic chain lengths were synthesized and evaluated for surface tension-lowering and antitrypsin activity. These compounds, particularly diC8GA-Na, showed promising bioactivity and could be useful in various bio-related applications (Sato et al., 2017).
    • Glyceric Acid in Skin Cell Viability : Glyceric Acid and its glucosyl derivative have shown positive effects on the viability and collagen production of skin cells in vitro, indicating potential applications in skincare and medical treatments (Sato, 2021).
  • Analytical Chemistry Applications :

    • Potentiometric Membrane Electrodes : Enantioselective, potentiometric membrane electrodes based on antibiotics have been designed for the assay of L- and D-Glyceric acids in serum samples. This method offers a sensitive and selective approach for enantioanalysis of glyceric acids, which are important markers for certain diseases (Stefan-van Staden et al., 2011).
  • Environmental and Industrial Applications :

    • Electrodialytic Concentration : A two-stage electrodialysis method has been applied for glyceric acid recovery from fermentation broth, indicating its potential for industrial-scale GA recovery and purification processes (Habe et al., 2010).

Safety And Hazards

Users should avoid breathing mist, gas, or vapors of D(+)Glyceric acid hemicalcium salt. It’s also recommended to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

InChI

InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSPYQVJHDHQPR-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O.[Ca]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)O)O.[Ca]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585172
Record name (2R)-2,3-Dihydroxypropanoic acid--calcium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D(+)Glyceric acid hemicalcium salt

CAS RN

14028-62-7
Record name (2R)-2,3-Dihydroxypropanoic acid--calcium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AL Weber - Origins of Life and Evolution of the Biosphere, 1989 - Springer
Polyglyceric acid was synthesized by thermal condensation of glyceric acid at 80 in the presence and absence of two mole percent of sulfuric acid catalyst. The acid catalyst accelerated …
Number of citations: 32 link.springer.com
S Giroux, S Aury, B Henry… - European Journal of …, 2002 - Wiley Online Library
… Potassium D-gluconate (99%), D-glyceric acid hemicalcium salt (⩾ 98%), L-threonic acid hemicalcium salt (> 97%), and sodium 2-hydroxybutanoate (> 97%) were Fluka products. …
PA Sims, GH Reed - Journal of Molecular Catalysis B: Enzymatic, 2005 - Elsevier
An enzymatic synthesis of the glycolytic intermediate, 2-phospho-d-glycerate, is reported. This synthesis was undertaken as a means to make 2-phosho-d-glycerate quickly and …
Number of citations: 16 www.sciencedirect.com
A Meyer, S Höffler, K Fischer - Journal of Chromatography A, 2007 - Elsevier
For environmental analytical purposes, an anion-exchange chromatography–electrospray ionization MS method was developed enabling the identification and quantification of 18 …
Number of citations: 19 www.sciencedirect.com
RN Goldberg, BE Lang, C Lo, DJ Ross… - The Journal of Chemical …, 2009 - Elsevier
Microcalorimetry, high-performance liquid chromatography (hplc), and an enzymatic assay have been used to conduct a thermodynamic investigation of five phosphate hydrolysis …
Number of citations: 3 www.sciencedirect.com
T Kouril, P Wieloch, J Reimann, M Wagner… - The FEBS …, 2013 - Wiley Online Library
Sulfolobus solfataricus P2 is a thermoacidophilic archaeon that metabolizes glucose and galactose via an unusual branched Entner–Doudoroff ( ED ) pathway, which is characterized …
Number of citations: 27 febs.onlinelibrary.wiley.com
K Fischer, S Höffler, A Meyer - Analytical letters, 2011 - Taylor & Francis
ESI-MS spectra were recorded with a FIA-MS system under CID conditions for 19 polyhydroxy carboxylic acids to assess the analytical selectivity of single quadrupole MS and to …
Number of citations: 2 www.tandfonline.com

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